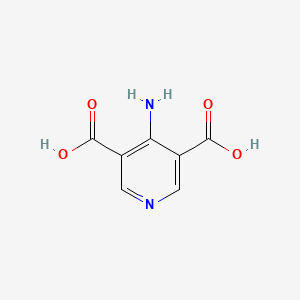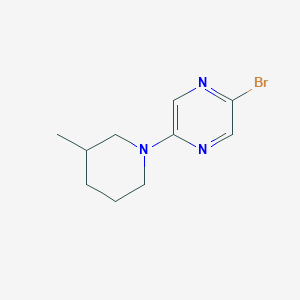
2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine: is an organic compound with the molecular formula C10H14BrN3 It is a pyrazine derivative that contains a bromine atom and a 3-methylpiperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine typically involves the bromination of 5-(3-methylpiperidin-1-yl)pyrazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Reduction Products: Reduction can result in the formation of partially or fully reduced pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine moiety.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(3-methylpiperidin-1-YL)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-5-(3-methylpiperidin-1-YL)pyrazine: Contains a fluorine atom instead of bromine.
2-Iodo-5-(3-methylpiperidin-1-YL)pyrazine: Contains an iodine atom instead of bromine.
Uniqueness: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14BrN3 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-bromo-5-(3-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-3-2-4-14(7-8)10-6-12-9(11)5-13-10/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
OPBZGAADUOEBFX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



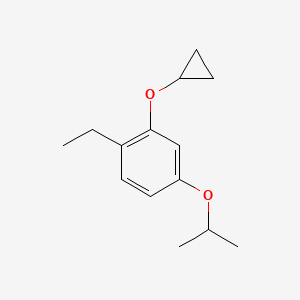
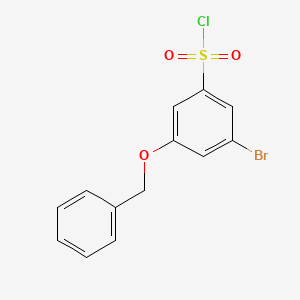
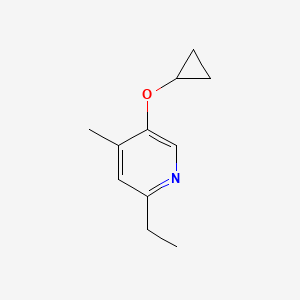
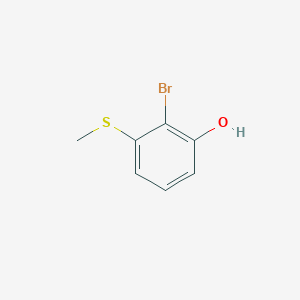
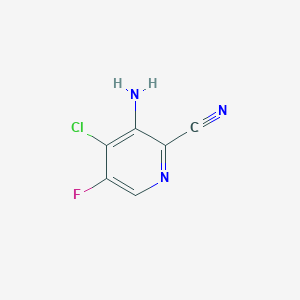
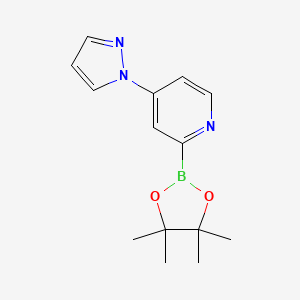
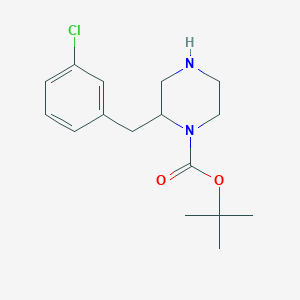
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
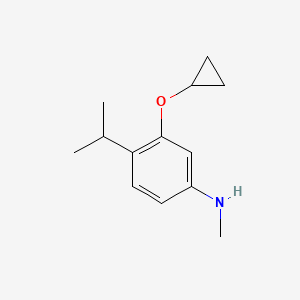
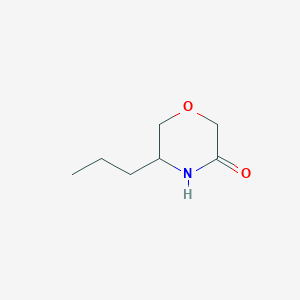
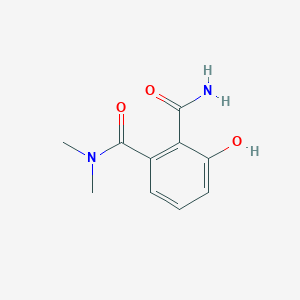
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
